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Bis(dimethylamino)methylvinylsilane

Plasma Polymerization Thin Film Deposition Organosilicon Precursors

Bis(dimethylamino)methylvinylsilane (BDMAMVS, CAS 13368-45-1) is a bifunctional organosilicon compound with molecular formula C₇H₁₈N₂Si and molecular weight 158.32 g/mol, structurally characterized by one vinyl group (-CH=CH₂) and two dimethylamino groups (-N(CH₃)₂) attached to a central silicon atom. This distinct architecture confers dual reactivity: the vinyl moiety enables radical/ionic polymerization and cross-linking, while the dimethylamino groups serve as leaving groups for nucleophilic substitution and provide basic nitrogen centers.

Molecular Formula C7H18N2Si
Molecular Weight 158.32 g/mol
CAS No. 13368-45-1
Cat. No. B085600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylamino)methylvinylsilane
CAS13368-45-1
Molecular FormulaC7H18N2Si
Molecular Weight158.32 g/mol
Structural Identifiers
SMILESCN(C)[Si](C)(C=C)N(C)C
InChIInChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3
InChIKeyFIRXZHKWFHIBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(dimethylamino)methylvinylsilane (CAS 13368-45-1): Product Profile and Functional Characteristics


Bis(dimethylamino)methylvinylsilane (BDMAMVS, CAS 13368-45-1) is a bifunctional organosilicon compound with molecular formula C₇H₁₈N₂Si and molecular weight 158.32 g/mol, structurally characterized by one vinyl group (-CH=CH₂) and two dimethylamino groups (-N(CH₃)₂) attached to a central silicon atom [1]. This distinct architecture confers dual reactivity: the vinyl moiety enables radical/ionic polymerization and cross-linking, while the dimethylamino groups serve as leaving groups for nucleophilic substitution and provide basic nitrogen centers [2]. Physical properties include boiling point 146-147 °C, density 0.835 g/cm³, vapor pressure 5.4 hPa at 20 °C, flash point -4 °C, and rapid moisture sensitivity (hydrolysis class 8) . The compound is recognized as a precursor for silicon-containing polymers and plasma-polymerized thin films with applications in moisture sensing, functional coatings, and semiconductor materials .

Why Generic Substitution of Bis(dimethylamino)methylvinylsilane Fails in Critical Applications


Bis(dimethylamino)methylvinylsilane cannot be simply interchanged with structurally analogous aminosilanes such as bis(dimethylamino)methylsilane (BDMAMS) or trimethylsilyldimethylamine (TMSDMA) without compromising application-specific performance outcomes. The presence of the vinyl group fundamentally alters polymerization kinetics, cross-linking capacity, and post-deposition chemical modifiability [1]. In plasma polymerization systems, the vinyl substituent drives substantially faster polymer deposition rates compared to the hydrogen-substituted analog BDMAMS, and critically determines whether functional dimethylamino groups are retained in the resulting polymer matrix or completely eliminated [2]. Furthermore, the distinct chemical environment created by the vinyl group governs the selectivity of post-polymerization hydrolysis products — yielding pure carboxylic acid films versus mixed carboxylate ester/acid mixtures obtained from vinyl-free analogs [3]. These performance differentials translate directly to device-level functionality: films derived from BDMAMVS demonstrate linear capacitance-humidity response across 20-90% RH with negligible hysteresis, a sensor characteristic directly attributable to the precursor's unique structural features [4].

Bis(dimethylamino)methylvinylsilane: Quantitative Evidence for Differentiated Performance Relative to Comparators


BDMAMVS vs. BDMAMS: Plasma Polymer Deposition Rate Advantage for Throughput-Critical Processes

In head-to-head plasma polymerization experiments comparing three aminosilane monomers under identical conditions, BDMAMVS (vinyl-containing) and TMSDMA demonstrated 'fairly faster' polymer deposition rates compared to BDMAMS (the hydrogen-substituted analog lacking vinyl). This direct observation establishes that the vinyl substituent actively contributes to polymer formation, whereas hydrogen substituents disturb polymerization efficiency [1].

Plasma Polymerization Thin Film Deposition Organosilicon Precursors

BDMAMVS vs. BDMAMS: Retention of Functional Dimethylamino Groups in Plasma-Polymerized Films

IR and ESCA spectroscopic analysis of plasma-polymerized films revealed a critical functional divergence: polymers formed from BDMAMVS (vinyl-containing) and TMSDMA retained their methylamino groups with only partial oxidation to amido/amine oxide species, whereas polymers formed from BDMAMS (hydrogen-substituted analog) completely lost all methylamino groups [1]. This functional retention is essential for applications requiring post-deposition chemical modification (e.g., quaternization for enhanced moisture sensitivity) or amine-mediated surface reactivity.

Functional Polymer Films Surface Modification Amine-Containing Coatings

BDMAMVS vs. TMSDMA: Hydrolysis Product Selectivity for Pure Carboxylic Acid Film Formation

Post-polymerization hydrolysis of plasma films at 80-100 °C for 3-16 hours revealed a critical difference in product selectivity: films derived from BDMAMVS hydrolyzed to pure carboxylic acid, whereas films from TMSDMA (trimethylsilyldimethylamine, vinyl-free analog) produced mixtures of carboxylate ester and carboxylic acid [1]. This differential hydrolysis pathway is directly attributable to the structural influence of the vinyl group on the polymer network architecture.

Functional Thin Films Carboxylate Coatings Hydrolysis Selectivity

BDMAMVS-Based Quaternized Films: Linear Capacitance-Humidity Response Over 20-90% RH

Polymeric films deposited on Al₂O₃ ceramic substrates via plasma deposition from BDMAMVS, when post-treated with methylbromide quaternization, exhibited a linear dependence of log(capacitance) on relative humidity across the 20-90% RH range, with negligible hysteresis and response time within 1 minute [1]. Separately, quaternized plasma films from BDMAMVS showed electrical resistance decreasing exponentially by four orders of magnitude over the same humidity range, with response time within 20 seconds [2]. These device-level metrics are directly contingent on the vinyl-enabled polymer architecture and functional group retention unique to BDMAMVS among tested precursors.

Moisture Sensing Capacitive Sensors Humidity Detection

BDMAMVS vs. Dimethyl(dimethylamino)vinylsilane: Structural Distinction for Cross-Linking vs. Termination

Dimethyl(dimethylamino)vinylsilane (CAS 13391-72-5) represents a common structural analog containing only one dimethylamino group (C₆H₁₅NSi) versus two in BDMAMVS (C₇H₁₈N₂Si). This structural difference is functionally consequential: the single amino group in dimethyl(dimethylamino)vinylsilane primarily serves as a reactive site for chain termination or end-capping in polymer synthesis, whereas the dual amino groups in BDMAMVS enable the compound to function as a cross-linking agent capable of forming three-dimensional polymer networks .

Polymer Synthesis Cross-Linking Agent Silicon Polymer Networks

BDMAMVS vs. Vinyltrimethylsilane: Reactivity Enhancement via Dimethylamino Leaving Groups

Vinyltrimethylsilane (CAS 754-05-2) contains a vinyl group but lacks any dimethylamino functionality. Comparative analysis of reactivity profiles indicates that BDMAMVS exhibits enhanced reactivity in electrophilic substitution and nucleophilic displacement reactions due to the presence of dimethylamino leaving groups, whereas vinyltrimethylsilane's reactivity is limited to vinyl addition chemistry with no facile substitution pathway . This functional divergence dictates precursor selection for synthetic routes requiring Si-N bond cleavage versus those relying solely on vinyl addition.

Nucleophilic Substitution Organosilicon Reactivity Leaving Group Chemistry

Bis(dimethylamino)methylvinylsilane: Evidence-Backed Application Scenarios for Procurement Decision-Making


Plasma-Polymerized Functional Coatings Requiring Retained Amine Functionality

Procurement of BDMAMVS is specifically warranted when the intended application involves plasma-deposited thin films that must retain amine groups for subsequent chemical modification (quaternization, grafting, or biomolecule immobilization). As established in direct comparative studies, BDMAMVS uniquely preserves methylamino functionality in the polymer matrix, whereas the hydrogen-substituted analog BDMAMS yields films devoid of amino groups [1]. This functional retention directly enables post-deposition quaternization reactions that impart moisture sensitivity or ion-exchange capacity to the films.

Humidity Sensor Fabrication Requiring Linear Response Over 20-90% RH

BDMAMVS-derived plasma films, after quaternization with methylbromide, deliver linear capacitance-humidity response across the 20-90% relative humidity range with negligible hysteresis and sub-minute response times [1]. This performance profile is directly attributable to the vinyl-enabled polymer architecture and retained amine functionality unique to this precursor among tested aminosilanes. Procurement of BDMAMVS for humidity sensor manufacturing is justified when linear calibration characteristics and wide dynamic range are critical product specifications.

Synthesis of Silicon-Containing Cross-Linked Polymer Networks

BDMAMVS contains two dimethylamino leaving groups per molecule, enabling it to function as a cross-linking node in the synthesis of three-dimensional silicon-containing polymer networks [1]. This contrasts with mono-amino vinylsilane analogs (e.g., dimethyl(dimethylamino)vinylsilane) which serve primarily as chain terminators or end-caps. Procurement of BDMAMVS is appropriate when the synthetic objective requires network-forming rather than chain-terminating silicon incorporation, such as in the preparation of silicone elastomers, interpenetrating polymer networks, or thermoset resins with enhanced thermal stability [2].

Chemical Vapor Deposition (CVD) of Silicon-Containing Dielectric Thin Films

BDMAMVS serves as a silicon-based precursor in chemical vapor deposition (CVD) processes for the fabrication of silicon nitride and silicon carbonitride thin films, which function as dielectric layers or diffusion barriers in advanced microelectronic devices [1]. The combination of volatile delivery (vapor pressure 5.4-5.5 mmHg at 20-25 °C) [2] and reactive dimethylamino leaving groups that facilitate low-temperature Si-N bond cleavage makes BDMAMVS suitable for semiconductor manufacturing applications where thermal budget constraints preclude the use of chlorosilane alternatives.

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